2-Propylpyridin-4-ol

Description

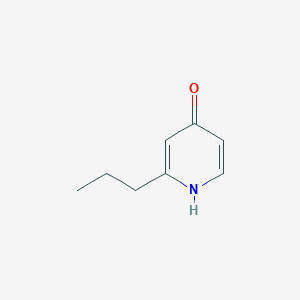

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-3-7-6-8(10)4-5-9-7/h4-6H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMQOUSGQCFSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617105 | |

| Record name | 2-Propylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-21-7 | |

| Record name | 2-Propylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Propylpyridin-4-ol

Executive Summary: 2-Propylpyridin-4-ol, and its tautomer 2-propyl-4-pyridone, represents a valuable heterocyclic scaffold pertinent to medicinal chemistry and materials science. Substituted pyridone cores are prevalent in a wide array of FDA-approved pharmaceuticals, underscoring the importance of robust synthetic access to these structures.[1] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound. The presented multi-step pathway is designed for reliability and scalability, proceeding from readily available starting materials. The core strategy involves the initial C2-propylation of a pyridine ring, followed by the systematic installation of the C4-hydroxyl group via a well-established amine-diazotization sequence. Each step is detailed with mechanistic insights, step-by-step protocols, and critical process parameters, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Pyridin-4-ol Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, with nitrogen-containing heterocycles appearing in approximately 60% of all small-molecule drugs approved by the U.S. Food and Drug Administration.[1] Among these, the pyridin-4-ol, or 4-pyridone, substructure is of particular significance. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged motif in drug design.

A critical feature of 4-hydroxypyridine is its existence as a tautomeric equilibrium with its keto form, pyridin-4(1H)-one. In most solvents, the pyridone tautomer is significantly favored, which dictates its reactivity. Alkylation, for instance, can occur at either the ring nitrogen or the exocyclic oxygen, a factor that must be carefully considered during synthetic planning.[2][3]

The regioselective synthesis of polysubstituted pyridines presents a persistent challenge in organic chemistry. Direct functionalization of the pyridine ring can often lead to mixtures of isomers, necessitating complex purification schemes.[4] Therefore, the development of logical, high-yielding synthetic routes that provide unambiguous control over substituent placement is of paramount importance. This guide details such a pathway for this compound.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is a linear sequence that builds complexity in a controlled manner. The retrosynthesis disconnects the target molecule at the C4-OH bond, tracing it back to a C4-amino group, which in turn comes from a C4-cyano precursor. The C2-propyl group is installed early in the sequence via a radical alkylation reaction on a commercially available pyridine derivative. This approach avoids the regioselectivity issues associated with the direct alkylation of a pre-formed pyridin-4-ol ring.

Caption: Simplified workflow for the Minisci-type alkylation reaction.

Step 2: Hydrolysis of 2-Propyl-4-cyanopyridine to 2-Propylisonicotinamide

With the carbon skeleton established, the cyano group is transformed into an amide. This is a standard and typically high-yielding nitrile hydrolysis.

Mechanism & Rationale: The hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis, using aqueous sodium hydroxide, is often clean and efficient. [5]The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent proton transfers yield the amide. The reaction conditions are controlled to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.

Step 3: Hofmann Rearrangement to 4-Amino-2-propylpyridine

The conversion of the amide to a primary amine with one fewer carbon atom is classically achieved through the Hofmann rearrangement.

Mechanism & Rationale: The reaction proceeds by treating the primary amide with an alkaline solution of bromine (or a related reagent like N-bromosuccinimide). The amide nitrogen is deprotonated by the base and then brominated. A second deprotonation is followed by a concerted rearrangement where the propyl-pyridine group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, forming an isocyanate intermediate. Subsequent hydrolysis of the isocyanate in the aqueous basic medium yields the primary amine and carbonate.

Step 4: Diazotization and Hydrolysis to this compound

The final step is the conversion of the 4-amino group to the desired 4-hydroxyl group. This is a cornerstone transformation in aromatic chemistry, proceeding via a diazonium salt intermediate.

Mechanism & Rationale: The primary amino group is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid at low temperatures (0-5 °C). This forms a pyridyl-4-diazonium salt. [6]Pyridyl diazonium salts are often unstable and, upon gentle warming in the aqueous acidic solution, readily decompose. The C-N bond cleaves, releasing dinitrogen gas (N₂)—a powerful thermodynamic driving force for the reaction—and generating a pyridyl cation. This cation is rapidly trapped by water to afford the final product, this compound. [6]

Experimental Protocols & Data

Detailed Step-by-Step Methodologies

Protocol 1: Synthesis of 2-Propyl-4-cyanopyridine (3a) [5]1. To a stirred mixture of 4-cyanopyridine (100 g, 960 mmol), AgNO₃ (4 g, 23 mmol), n-butyric acid (90 g, 1020 mmol), and nitric acid (70% w/w, 43 g, 470 mmol) in water (300 mL), heat the solution to 90-100°C. 2. Add an aqueous solution of ammonium persulfate (10% w/w, 228 g, 990 mmol) dropwise over a period of 30 minutes. 3. Maintain the reaction at 90-100°C for an additional 30 minutes after the addition is complete. 4. Cool the reaction mass to 25-30°C and neutralize with aqueous ammonia. 5. Extract the product with a suitable organic solvent (e.g., cyclohexane or dichloromethane). 6. Concentrate the organic extracts. The crude product can be purified by treating with oxalic acid in acetone to precipitate unreacted 4-cyanopyridine, followed by filtration, neutralization, and extraction. Final purification is achieved by vacuum distillation.

Protocol 2: Synthesis of 2-Propylisonicotinamide (6)

-

Heat a mixture of 2-propyl-4-cyanopyridine (10 g, 68 mmol) and sodium hydroxide (13.7 g, 340 mmol) in water (100 mL) at 95-100°C for 4 hours. [5]2. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture and adjust the pH to ~7 with concentrated HCl.

-

The product will likely precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the crude amide, which can be recrystallized if necessary.

Protocol 3: Synthesis of 4-Amino-2-propylpyridine

-

In a flask cooled in an ice bath, prepare a solution of sodium hydroxide (2.2 eq) in water.

-

Slowly add bromine (1.05 eq) to the cold NaOH solution to form sodium hypobromite.

-

Add a solution or slurry of 2-propylisonicotinamide (1.0 eq) in water to the hypobromite solution, keeping the temperature below 10°C.

-

After the addition, slowly warm the mixture to 50-70°C and hold for 1-2 hours until the reaction is complete (monitor by TLC).

-

Cool the mixture and extract the product with an organic solvent like ethyl acetate or chloroform.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine.

Protocol 4: Synthesis of this compound

-

Prepare a solution of sulfuric acid (e.g., 35% v/v) in water in a three-neck flask and cool to 0-5°C.

-

Slowly add 4-amino-2-propylpyridine (1.0 eq) to the cold acid solution with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is strictly maintained between 0-5°C.

-

Stir the reaction at this temperature for 30-60 minutes after the addition is complete.

-

Slowly warm the reaction mixture to room temperature, then gently heat to 40-50°C to facilitate the decomposition of the diazonium salt (cessation of N₂ evolution).

-

Cool the solution and carefully neutralize it to pH 7-8 with a base such as sodium carbonate or barium hydroxide. [6]8. The product can be isolated by extraction into a suitable organic solvent followed by evaporation, or by filtration if it precipitates upon neutralization. Purify by recrystallization or column chromatography.

Data Summary Table

| Step | Product | Starting Materials | Key Reagents | Typical Yield |

| 1 | 2-Propyl-4-cyanopyridine | 4-Cyanopyridine, n-Butyric Acid | (NH₄)₂S₂O₈, AgNO₃ | 60-70% |

| 2 | 2-Propylisonicotinamide | 2-Propyl-4-cyanopyridine | NaOH (aq) | 85-95% |

| 3 | 4-Amino-2-propylpyridine | 2-Propylisonicotinamide | Br₂, NaOH | 70-85% |

| 4 | This compound | 4-Amino-2-propylpyridine | NaNO₂, H₂SO₄ | 65-80% |

Alternative Synthetic Approaches

While the linear synthesis described is robust, a convergent ring-synthesis strategy could also be envisioned, particularly for generating diverse analogs.

Gupton-Hantzsch Type Synthesis: A modification of classical pyridine syntheses could be employed. This would involve the condensation of a β-enaminone with a suitable 1,3-dicarbonyl compound, followed by cyclization. For instance, reacting an enamine derived from a β-ketoester like ethyl butyrylacetate with an activated methylene compound in the presence of ammonia or an ammonia source could directly construct the 2-propyl-4-pyridone ring. A patent describes a general process for preparing 4-hydroxypyridines from 1,3-diketones and ammonia, which could be adapted. [7]

Caption: Conceptual diagram for a convergent ring-synthesis approach.

This approach is highly efficient for creating a library of analogs by varying the starting components but may require more initial optimization to establish viable reaction conditions.

Conclusion

This guide has detailed a logical and robust four-step synthesis for this compound, starting from 4-cyanopyridine. The pathway relies on a sequence of well-understood and reliable chemical transformations: a Minisci-type radical alkylation, nitrile hydrolysis, Hofmann rearrangement, and a diazotization-hydrolysis reaction. By providing mechanistic rationale and step-by-step protocols, this document serves as a comprehensive resource for chemists aiming to synthesize this and related substituted pyridin-4-ol scaffolds for applications in pharmaceutical research and beyond.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

-

DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES - YorkSpace. Available at: [Link]

-

Cioffi, E. A. The alkylation of 4-pyridone. Youngstown State University. Available at: [Link]

-

Shvartsberg, M. S., & Vasilevsky, S. F. (2009). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 11(1), 105-107. Available at: [Link]

-

Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2022). Chemistry & Chemical Technology. Available at: [Link]

-

Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6045-6053. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1172. Available at: [Link]

-

NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES - Loughborough University Research Repository. Available at: [Link]

- Process for preparing 4-hydroxypyridines. Google Patents.

-

Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1172. Available at: [Link]

-

Synthesis of 2-pyridones - University of Bristol. Available at: [Link]

-

Reddy, G. O., et al. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 4(3), 903-911. Available at: [Link]

-

Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. Available at: [Link]

-

IMPROVED PROCEDURES FOR PREPARATION OF 4-HYDROXY- AND 2-AMINO-4-METHOXY-2-AMINOPYRIDINES. Organic Preparations and Procedures International, 29(1), 117-122. Available at: [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4474. Available at: [Link]

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8048. Available at: [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(21), 5035. Available at: [Link]

Sources

- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 2. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Page loading... [guidechem.com]

- 7. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Propylpyridin-4-ol: A Predictive Analysis for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 2-Propylpyridin-4-ol. In the absence of readily available, direct experimental data for this specific molecule, this document synthesizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in the established spectral data of analogous compounds, primarily 2-propylpyridine and 4-hydroxypyridine, offering a robust, theoretical framework for the identification and characterization of this compound in a research and development setting. This guide is intended to serve as a foundational resource for researchers, aiding in the design of analytical methods and the interpretation of experimental results.

Introduction: The Rationale for Predictive Spectroscopic Analysis

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science, given the established bioactivity of the 4-hydroxypyridine scaffold.[1][2] The precise characterization of such molecules is paramount for advancing research and ensuring the integrity of synthetic and biological studies. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating molecular structure and purity.

Due to the novelty of this compound, a comprehensive set of experimental spectroscopic data is not yet publicly available. This guide addresses this gap by providing a detailed, predictive analysis of its spectral properties. By dissecting the known spectroscopic features of 2-propylpyridine and 4-hydroxypyridine, we can construct a reliable, theoretical model of the expected spectra for the target compound. This approach not only offers immediate, actionable insights for researchers but also underscores the power of predictive spectroscopy in modern chemical analysis.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with a focus on chemical shifts (δ), splitting patterns, and coupling constants (J).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. The presence of the electron-donating hydroxyl group and the alkyl substituent will influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.4 | d (doublet) | ~2-3 |

| H-5 | 6.6 - 6.8 | dd (doublet of doublets) | ~7-8, ~2-3 |

| H-6 | 7.8 - 8.0 | d (doublet) | ~7-8 |

| -CH₂- (propyl) | 2.6 - 2.8 | t (triplet) | ~7-8 |

| -CH₂- (propyl) | 1.6 - 1.8 | sextet | ~7-8 |

| -CH₃ (propyl) | 0.9 - 1.1 | t (triplet) | ~7-8 |

| -OH | 9.0 - 12.0 | br s (broad singlet) | - |

Causality Behind Predictions: The predicted chemical shifts are extrapolated from the known data for 2-propylpyridine[3] and the significant shielding effect of the 4-hydroxyl group. The downfield shift of H-6 is attributed to its proximity to the electronegative nitrogen atom. The broadness of the -OH signal is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 108 - 112 |

| C-4 | 165 - 170 |

| C-5 | 110 - 114 |

| C-6 | 145 - 149 |

| -CH₂- (propyl) | 35 - 39 |

| -CH₂- (propyl) | 22 - 26 |

| -CH₃ (propyl) | 13 - 16 |

Causality Behind Predictions: The chemical shifts are estimated based on the additive effects of the propyl and hydroxyl substituents on the pyridine ring. The C-4 carbon is expected to be significantly downfield due to the direct attachment of the electronegative oxygen atom.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following key absorption bands.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C and C=N stretch (aromatic ring) | 1550 - 1650 | Strong |

| C-O stretch | 1230 - 1300 | Strong |

Causality Behind Predictions: The broad O-H stretching band is a hallmark of the hydroxyl group and is indicative of intermolecular hydrogen bonding. The C=C and C=N stretching vibrations are characteristic of the pyridine ring.[4]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion

The nominal molecular weight of this compound (C₈H₁₁NO) is 137.18 g/mol . Therefore, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 137 .

Predicted Fragmentation Pattern

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways, primarily involving the propyl side chain.

-

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the C-C bond beta to the pyridine ring, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a stable pyridinium ion at m/z 108 . This is a common fragmentation pathway for alkyl-substituted aromatic compounds.

-

Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (CH₂=CHCH₃), resulting in a fragment at m/z 95 .

Experimental Workflow: Mass Spectrometry Analysis

A detailed protocol for acquiring the mass spectrum of a novel compound like this compound would involve:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electron ionization source.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Call for Experimental Verification

This technical guide has presented a comprehensive, predictive analysis of the NMR, IR, and Mass Spec data for this compound. While grounded in established spectroscopic principles and data from analogous structures, it is imperative to recognize that this information is theoretical. Experimental verification is the ultimate standard for structural confirmation. Researchers who synthesize or isolate this compound are strongly encouraged to acquire and publish its experimental spectroscopic data to contribute to the collective body of scientific knowledge. This predictive guide serves as a valuable starting point for that essential work.

References

-

PubChem. 2-Propylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Propylpyridine. National Center for Biotechnology Information. [Link]

-

Fuzik, T. et al. (2010). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 216(2-3), 196-203. [Link]

-

The Good Scents Company. 4-hydroxypyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link]

-

ResearchGate. IR Spectrum of a. P2VP, b. P2VP-I 2 . [Link]

-

Dalton Transactions. (2014). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. [Link]

-

Organic Letters. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

-

PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

-

Reddit. (2017). Interpretation of IR spectrum for 2-(2,4-dinitrobenzyl)pyridine. [Link]

- Google Patents. (2019). Synthesis and purification method of 2-amino-4-methylpyridine.

-

NIST. Pyridine, 2-propyl-. National Institute of Standards and Technology. [Link]

Sources

Tautomeric Equilibrium of 2-Propylpyridin-4-ol: A Comprehensive Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 2-propylpyridin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We move beyond a cursory overview to dissect the nuanced interplay of structural and environmental factors governing the dynamic interconversion between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental and computational protocols. The methodologies detailed herein are designed to be self-validating, ensuring robust and reproducible characterization of this critical physicochemical property.

The Principle of Prototropic Tautomerism in the Pyridin-4-ol Scaffold

Pyridin-4-ol and its derivatives are archetypal examples of prototropic tautomerism, a phenomenon involving the migration of a proton accompanied by a rearrangement of the molecule's π-electron system.[1] In the case of this compound, this manifests as a dynamic equilibrium between the aromatic pyridin-4-ol form and the non-aromatic pyridin-4(1H)-one tautomer.[1][2][3]

The position of this equilibrium is not static; it is a finely balanced interplay of intrinsic molecular stability and extrinsic environmental influences.[4] In the gas phase and non-polar solvents, the pyridinol form, with its aromatic sextet, is generally the more stable and thus predominant species.[5][6] Conversely, in polar protic and aprotic solvents, the equilibrium dramatically shifts to favor the pyridone form.[7][8] This is attributable to the pyridone's greater polarity and its capacity for strong intermolecular hydrogen bonding, which is well-stabilized by polar solvent molecules.[9]

The introduction of a 2-propyl substituent is anticipated to exert a modest, yet discernible, influence on this equilibrium. The electron-donating nature of the alkyl group may slightly favor the pyridone form by stabilizing the positive charge that can be delocalized onto the ring nitrogen in its zwitterionic resonance structure.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

A robust synthesis of the target compound is the logical prerequisite for its characterization. While numerous strategies exist for the synthesis of substituted pyridines, a common approach for 4-hydroxypyridines involves the cyclization of a 1,3-dicarbonyl compound with an amine. For this compound, a plausible synthetic route would be the reaction of a β-keto ester bearing a propyl group with a suitable ammonia source.

Experimental Characterization of the Tautomeric Equilibrium

A multi-pronged spectroscopic approach is essential for the unambiguous characterization and quantification of the tautomeric populations of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[10][11]

3.1.1. ¹H NMR Spectroscopy

In ¹H NMR, the aromatic protons of the pyridinol form will exhibit chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm). In contrast, the protons on the double bonds of the pyridone ring will appear at higher field (typically δ 5.5-7.0 ppm). The position of the N-H proton of the pyridone can vary widely and is often broad, while the O-H proton of the pyridinol may also be broad and its observation can be solvent-dependent. By carefully integrating the signals corresponding to each tautomer, their relative concentrations can be determined.[10]

3.1.2. ¹³C NMR Spectroscopy

¹³C NMR provides complementary information. The carbonyl carbon of the pyridone tautomer will give a characteristic signal in the downfield region (δ > 170 ppm), which is absent in the spectrum of the pyridinol form. The chemical shifts of the ring carbons also differ significantly between the two forms.

Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a range of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).

-

Data Processing: Process the spectra, including phasing and baseline correction.

-

Signal Assignment: Assign the resonances for both the pyridinol and pyridone tautomers based on their characteristic chemical shifts and coupling patterns.

-

Quantification: In the ¹H NMR spectra, carefully integrate well-resolved signals corresponding to each tautomer. The mole fraction of each tautomer can be calculated from the integrated areas.

-

Equilibrium Constant Calculation: The equilibrium constant (KT) can be determined as the ratio of the concentrations of the two tautomers: KT = [Pyridone]/[Pyridinol].

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, although it is generally less direct for quantification than NMR unless the molar absorptivities of the individual tautomers are known.[12] The aromatic pyridinol form typically exhibits a π-π* transition at a shorter wavelength compared to the more extended conjugated system of the pyridone form.[13]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, and water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Analyze the changes in the absorption maxima and the overall spectral profile as a function of solvent polarity. The appearance of distinct absorption bands or shifts in the maxima can be correlated with the predominance of one tautomer over the other.

X-ray Crystallography

For the solid state, single-crystal X-ray diffraction provides definitive structural information, revealing which tautomer is present in the crystal lattice.[14] Given the propensity for hydrogen bonding, it is highly probable that this compound will crystallize in the pyridone form.[7][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a solution.[15]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[15]

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the tautomeric form present in the solid state.

Computational Modeling of Tautomeric Equilibrium

Quantum mechanical calculations are an invaluable tool for complementing experimental data and providing deeper insights into the intrinsic stabilities of the tautomers and the transition state for their interconversion.[3][16][17]

Computational Workflow

Caption: A typical computational workflow for studying tautomerism.

By calculating the relative Gibbs free energies of the two tautomers in the gas phase and in different solvent environments (using continuum solvation models), the tautomeric equilibrium constant can be predicted and compared with experimental results.[18][19]

Data Summary and Interpretation

The following table summarizes the expected spectroscopic signatures for the two tautomers of this compound.

| Parameter | This compound (Pyridinol Form) | 2-Propyl-1H-pyridin-4-one (Pyridone Form) |

| ¹H NMR (Ring Protons) | Aromatic region (δ ~7.0-8.5 ppm) | Olefinic region (δ ~5.5-7.0 ppm) |

| ¹³C NMR (C=O) | Absent | Present (δ > 170 ppm) |

| UV-Vis (λmax) | Shorter wavelength | Longer wavelength |

| IR (C=O stretch) | Absent | Strong band (~1650 cm⁻¹) |

The consistent observation of these distinct spectroscopic features across a range of analytical techniques provides a self-validating system for the characterization of the tautomeric equilibrium of this compound.

Conclusion

A comprehensive understanding of the tautomeric behavior of this compound is critical for its effective application in drug discovery and development. The equilibrium between the pyridinol and pyridone forms dictates its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and pKa, which in turn influence its pharmacokinetic and pharmacodynamic profiles. By employing the integrated experimental and computational strategies outlined in this guide, researchers can robustly characterize this dynamic equilibrium, enabling a more rational approach to the design of novel therapeutics.

References

- Benchchem. An In-depth Technical Guide to the Tautomerism of Pyridin-4-ol: Mechanism and Equilibrium.

- Dalton Transactions (RSC Publishing). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes.

- Wikipedia. 2-Pyridone.

- Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

- ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism.

- Encyclopedia.pub. Tautomerism Detected by NMR.

- PubMed. Theoretical studies of the tautomers of pyridinethiones.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones.

- Benchchem. A Spectroscopic Showdown: Unmasking the Tautomers of Pyridin-4-ol and 4-Pyridone.

- Benchchem.

- Benchchem. Navigating Tautomerism: A Comparative Guide to 1H and 13C NMR Spectral Analysis of Substituted β-Keto Esters.

- ACS Publications. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry.

- ACS Publications. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism | The Journal of Physical Chemistry B.

- RSC Publishing.

- Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol.

- Chemistry Stack Exchange.

- Benchchem.

- Wikipedia. 4-Pyridone.

- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

- ResearchGate. ¹H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(2-hydroxy-2-phenyl vinyl)-pyridines.

- ChemBK. 4-PYRIDONE.

- Benchchem.

- ResearchGate. When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?

- Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- PubMed. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.

- PMC - NIH.

- PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines.

- IUCr. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.

-

RSC Publishing. Pyridone–pyridol tautomerism in 2-hydroxypyridines with[20][21]-annelated rings and oxygen at the[21]-position.

- ResearchGate. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 17. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

2-Propylpyridin-4-ol: A Technical Guide to Synthesis and Inferred Properties

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and inferred physicochemical properties of 2-Propylpyridin-4-ol. Due to a lack of specific documented discovery and historical data for this particular molecule, this document focuses on the logical synthesis and characterization based on established methodologies for analogous substituted pyridin-4-ols. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical approaches to the preparation and potential applications of this compound.

Introduction and Historical Context

The primary challenge in synthesizing asymmetrically substituted pyridines lies in achieving regioselectivity. Early methods often resulted in mixtures of isomers, which were difficult to separate.[2] The evolution of synthetic strategies has been marked by the quest for milder conditions, higher yields, and, most importantly, precise control over substituent placement. This guide will explore several plausible synthetic pathways to this compound, reflecting the progress in this field.

Tautomerism: A Core Concept

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 2-Propylpyridin-4(1H)-one . This equilibrium is highly sensitive to the compound's physical state and solvent environment. In the solid state and in polar solvents, the equilibrium heavily favors the 4-pyridone (keto) form due to intermolecular hydrogen bonding. Conversely, in the gas phase or in non-polar solvents, the pyridin-4-ol (enol) form becomes more significant. This tautomerism is a crucial consideration as it influences the molecule's reactivity and its characterization by spectroscopic methods.

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2-Propylpyridin-4-ol

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] Its versatility and capacity for chemical modification have led to a wide array of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a novel, under-investigated molecule: 2-Propylpyridin-4-ol. While direct biological data for this specific compound is scarce, its structural features—a pyridin-4-ol core with a 2-propyl substitution—suggest a compelling potential for bioactivity. This document serves as a technical roadmap for researchers and drug development professionals, outlining a systematic approach to explore, validate, and characterize the potential therapeutic relevance of this compound. We will delve into hypothesized biological activities based on established structure-activity relationships of related pyridine analogues, provide detailed experimental workflows for a comprehensive screening cascade, and discuss the interpretation of potential outcomes to guide further investigation.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a bioisostere of benzene, where the substitution of a carbon-hydrogen group with a nitrogen atom significantly alters the molecule's physicochemical properties.[4] This modification enhances aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds, all of which are desirable traits in a drug candidate.[4] The pyridine nucleus is prevalent in a multitude of natural products and synthetic drugs, demonstrating a broad spectrum of therapeutic applications, from antiviral and anticancer to antidiabetic and antimicrobial agents.[2][5] The success of pyridine-containing drugs underscores the value of exploring novel derivatives. This compound, with its unique substitution pattern, represents a new chemical entity with untapped therapeutic potential.

Molecular Profile and Hypothesized Biological Activities of this compound

To embark on a rational investigation of this compound, we must first understand its basic physicochemical properties and then form hypotheses about its potential biological activities based on its structural features and the known activities of similar molecules.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, which are crucial for assessing its drug-likeness.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₁NO | Defines the elemental composition. |

| Molecular Weight | 137.18 g/mol | Falls within the desirable range for oral bioavailability (<500 Da). |

| logP | 1.5-2.0 | Indicates a balance between hydrophilicity and lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| pKa | ~4-5 and ~9-10 | The pyridine nitrogen is weakly basic, and the hydroxyl group is weakly acidic. |

Hypothesized Biological Activities

Based on the structure of this compound and the known bioactivities of related pyridine derivatives, we can postulate several potential therapeutic applications.

-

Anticancer Activity: The pyridine ring is a common feature in many anticancer agents.[4] The presence of a hydroxyl group can contribute to antiproliferative activity.[4] The 2-propyl group provides a lipophilic character that may enhance cell membrane permeability. Therefore, it is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: Pyridine derivatives have a long history as antimicrobial agents.[2][6] The nitrogen atom in the pyridine ring can interact with microbial enzymes or cell wall components. The lipophilic propyl group might facilitate the disruption of bacterial cell membranes. Thus, this compound could possess antibacterial and/or antifungal properties.

-

Antioxidant Activity: The pyridin-4-ol tautomer is structurally similar to a phenol. Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to scavenge free radicals. The hydroxyl group at the 4-position of the pyridine ring could confer significant antioxidant capacity to this compound.

A Proposed Research Workflow for Biological Evaluation

A systematic and tiered approach is essential for efficiently evaluating the biological potential of a novel compound. The following workflow is designed to progress from broad primary screening to more focused secondary and mechanistic studies.

Caption: A tiered workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the primary screening assays proposed in Stage 1 of the research workflow.

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[7][8]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.[10][11][12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[11]

-

96-well round-bottom plates.

-

This compound stock solution.

-

Bacterial/fungal inoculum adjusted to 0.5 McFarland standard.[10]

-

Positive control antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole).

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

-

Inoculation: Add 50 µL of the prepared inoculum to each well.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Protocol 3: Antioxidant Capacity Assessment using DPPH Assay

This protocol measures the free radical scavenging activity of this compound.[13][14]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in ethanol).[15]

-

This compound stock solution.

-

Ascorbic acid (positive control).

-

Ethanol.

-

96-well plate.

-

Microplate reader.

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in ethanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control solutions to 100 µL of the DPPH solution.[13]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[14]

Data Interpretation and Future Directions

The data generated from the primary screening will provide the first indication of the biological potential of this compound.

-

Interpreting Primary Screening Data:

-

Cytotoxicity: Significant growth inhibition in cancer cell lines compared to normal cell lines would suggest selective anticancer potential.

-

Antimicrobial: Low MIC values against a range of pathogens would indicate promising antimicrobial activity.

-

Antioxidant: High DPPH scavenging activity would confirm the hypothesized antioxidant properties.

-

-

Next Steps:

-

Hit Validation: Positive "hits" from the primary screen should be confirmed by re-testing.

-

Secondary Screening: For confirmed hits, dose-response curves should be generated to determine IC₅₀ (for cytotoxicity and antioxidant activity) or MIC values.

-

Mechanism of Action: If a promising lead compound is identified, further studies (as outlined in Stage 3 of the workflow) should be conducted to elucidate its mechanism of action. For example, if the compound shows selective anticancer activity, investigating its effect on cell cycle progression and apoptosis would be a logical next step. If it demonstrates potent antimicrobial activity, exploring its effect on the microbial membrane or specific metabolic pathways would be warranted.

-

Conclusion

While this compound is a novel compound with limited existing data, its structural relationship to a class of molecules with proven and diverse biological activities makes it a compelling candidate for investigation. The pyridine core, combined with a 4-hydroxyl group and a 2-propyl substituent, presents a unique chemical entity with potential applications in oncology, infectious diseases, and conditions related to oxidative stress. The systematic research workflow detailed in this guide provides a robust framework for elucidating the bioactivity of this compound, from initial broad screening to more focused mechanistic studies. The successful execution of this research plan has the potential to uncover a new lead compound for drug development and to contribute valuable knowledge to the field of medicinal chemistry.

References

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available at: [Link]

-

Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. (2024). ACS Publications. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed Central. Available at: [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2002). PubMed. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Available at: [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). PubMed Central. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PubMed Central. Available at: [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2023). National Institutes of Health. Available at: [Link]

-

Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (2012). PubMed Central. Available at: [Link]

-

Newer biologically active pyridines: A potential review. (2020). ResearchGate. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Available at: [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Available at: [Link]

- Method for preparing 2-vinylpyridine. (2014). Google Patents.

-

Selected N‐substituted 2‐pyridones with biological activity. (2019). ResearchGate. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. Available at: [Link]

-

Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. (2003). ResearchGate. Available at: [Link]

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). ACS Publications. Available at: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Available at: [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Available at: [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Elsevier. Available at: [Link]

-

Medicinal Importance of Pyridine Derivatives. (2015). Scribd. Available at: [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. Available at: [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Available at: [Link]

-

Antioxidant Assays. (n.d.). ResearchGate. Available at: [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Antimicrobial susceptibility (Broth microdilution). (2024). sciensano.be. Available at: [Link]

-

Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). MDPI. Available at: [Link]

-

A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. (1987). PubMed. Available at: [Link]

-

IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (n.d.). Googleapis. Available at: [Link]

-

Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). PubMed. Available at: [Link]

-

Structure activity relationships of substituted benzimidazoles. (n.d.). sciencedirect.com. Available at: [Link]

- Synthesis and purification method of 2-amino-4-methylpyridine. (2019). Google Patents.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. atcc.org [atcc.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. protocols.io [protocols.io]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Propylpyridin-4-ol

This technical guide provides a comprehensive overview of 2-Propylpyridin-4-ol, a substituted pyridine derivative. Aimed at researchers, scientists, and professionals in drug development, this document collates the available chemical data, proposes a synthetic pathway, and outlines a general framework for the characterization and safety assessment of this molecule. Given the limited publicly available information on this specific compound, this guide also draws upon established principles in pyridine chemistry to offer valuable insights.

Core Identifiers and Chemical Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a propyl group at the 2-position and a hydroxyl group at the 4-position. The accurate identification of a chemical entity is paramount for research and development, ensuring reproducibility and regulatory compliance.

The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1159814-21-7 | [1][2] |

| Molecular Formula | C8H11NO | [2] |

| IUPAC Name | This compound | |

| Molecular Weight | 137.18 g/mol | |

| Canonical SMILES | CCCc1cc(O)cnc1 |

Synthesis of this compound: A Proposed Methodological Approach

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Directed Ortho-Metalation of 4-Methoxypyridine

-

To a solution of 4-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 2-lithiated intermediate. The causality behind this step lies in the directing effect of the methoxy group, which facilitates the deprotonation at the adjacent C2 position.

Step 2: Alkylation with 1-Iodopropane

-

To the solution containing the 2-lithio-4-methoxypyridine, add 1-iodopropane dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. This classical nucleophilic substitution introduces the propyl group onto the pyridine ring.

Step 3: Demethylation to Yield this compound

-

Following the alkylation, the reaction is quenched, and the crude 2-propyl-4-methoxypyridine is extracted and purified.

-

The purified intermediate is then subjected to demethylation. This can be achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr3). This step is crucial for converting the methoxy ether into the desired hydroxyl group.

-

The final product, this compound, would then be isolated and purified using standard techniques such as column chromatography or recrystallization.

Characterization and Analytical Workflow

Due to the absence of published experimental data for this compound, a standard workflow for the characterization of a novel chemical entity is presented. This self-validating system ensures the identity, purity, and structure of the synthesized compound.

Caption: A standard workflow for the characterization of a synthesized chemical compound.

Physicochemical and Toxicological Properties

There is a notable lack of experimentally determined physicochemical and toxicological data for this compound in the public domain.

A Safety Data Sheet (SDS) for this compound indicates that, to the best of the supplier's knowledge, the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is imperative to handle this chemical with appropriate caution, utilizing personal protective equipment (PPE) and working in a well-ventilated area.

For related compounds like 2-propylpyridine, hazards include flammability and irritation to the skin, eyes, and respiratory system.[4] However, it is crucial to reiterate that these properties cannot be directly extrapolated to this compound without experimental validation.

Potential Applications in Research and Drug Development

The 4-hydroxypyridine scaffold is present in a variety of biologically active molecules and natural products. These compounds have shown a range of activities, including antifungal, antibacterial, and cytotoxic effects. The presence of both a lipophilic propyl group and a polar hydroxyl group on the pyridine ring of this compound suggests it could be an interesting candidate for screening in various biological assays.

Potential areas of investigation for this molecule could include:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Agrochemical Research: As a starting point for the development of new herbicides or fungicides.

-

Materials Science: Investigation of its properties as a ligand in coordination chemistry or for the development of functional materials.

Conclusion

This compound (CAS 1159814-21-7) represents a sparsely studied chemical entity. This guide has provided its core identifiers and proposed a logical, though hypothetical, synthetic route based on established chemical principles. The outlined characterization workflow provides a robust framework for any researcher undertaking the synthesis and analysis of this compound. The lack of safety and biological data underscores the need for careful handling and further investigation to unlock the potential of this and similar substituted pyridines in various scientific disciplines.

References

-

Chemsigma. This compound [1159814-21-7]. [Link]

- Google Patents. Process for preparing 4-hydroxypyridines.

-

PubChem. 2-Propylpyridine. [Link]

-

CiteSeerX. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. [Link]

Sources

An In-depth Technical Guide on Substituted Pyridin-4-ols: From Synthesis to Therapeutic Applications

This guide provides a comprehensive overview of substituted pyridin-4-ols, a pivotal class of heterocyclic compounds. We will delve into their fundamental chemical properties, explore diverse synthetic methodologies, and highlight their significant and expanding role in drug discovery and development, with a particular focus on their application as kinase inhibitors in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

The Dual Identity: Tautomerism of Pyridin-4-ols

A defining characteristic of pyridin-4-ols is their existence in a dynamic equilibrium with their tautomeric form, pyridin-4(1H)-ones (also known as 4-pyridones).[1][2] This prototropic tautomerism involves the migration of a proton from the hydroxyl group to the ring nitrogen atom, accompanied by a rearrangement of the π-electron system. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, reactivity, and biological interactions.

The equilibrium is highly sensitive to the surrounding environment. In the gas phase or non-polar solvents, the aromatic pyridin-4-ol (enol) form is often favored.[2] Conversely, in polar solvents and the solid state, the equilibrium shifts significantly towards the more polar pyridin-4(1H)-one (keto) form, which is stabilized by intermolecular hydrogen bonding.[2][3] This duality is crucial for rational drug design, as the dominant tautomer under physiological conditions will dictate the key interactions with a biological target.

Caption: Tautomeric equilibrium between Pyridin-4-ol and Pyridin-4(1H)-one.

Synthetic Methodologies for Substituted Pyridin-4-ols

The synthesis of the pyridin-4-ol scaffold and its derivatives is a well-explored area of organic chemistry, with numerous methods available to construct this versatile core. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

From 4-Pyrone Precursors

A classical and straightforward approach to pyridin-4-one derivatives involves the reaction of 4-pyrones with amines.[4] The ring oxygen of the 4-pyrone is displaced by the amine nitrogen, yielding the corresponding N-substituted pyridin-4-one. This method is particularly useful for preparing N-alkyl or N-aryl substituted pyridones.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools for the efficient, one-pot synthesis of highly functionalized and diverse molecular scaffolds.[5] A notable MCR for the synthesis of substituted pyridin-4-ols involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[1][5] This flexible three-component approach allows for the introduction of a wide variety of substituents onto the pyridine core, making it highly valuable for the generation of compound libraries for high-throughput screening.[1][5]

Functionalization of the Pyridine Ring

Direct functionalization of a pre-formed pyridine or pyridone ring is another key strategy. Recent advances have enabled the C4-selective functionalization of pyridines, a traditionally challenging task due to the directing effects of the ring nitrogen.[6][7] These methods often employ specialized organometallic reagents to achieve deprotonation at the C4 position, followed by quenching with an electrophile to introduce the desired substituent.

Spectroscopic and Structural Characterization

The characterization of substituted pyridin-4-ols requires careful spectroscopic analysis, primarily to determine the dominant tautomeric form under the measurement conditions.

| Spectroscopic Technique | Pyridin-4-ol (Enol Form) | Pyridin-4(1H)-one (Keto Form) | Reference(s) |

| ¹H NMR | Aromatic proton signals in the typical aromatic region (δ 7.0-8.5 ppm). A broad singlet for the -OH proton. | Olefinic protons at higher field than aromatic protons. A broad singlet for the N-H proton. | [2] |

| ¹³C NMR | Aromatic carbon signals. The C-OH carbon appears at a characteristic downfield shift. | Carbonyl carbon (C=O) signal is a key indicator, typically found in the δ 170-180 ppm range. | [2] |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹). C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹). | Sharp N-H stretching band (~3300-3500 cm⁻¹). Strong C=O stretching band (~1630-1650 cm⁻¹). | [2][8] |

Therapeutic Applications and Biological Activities

The substituted pyridin-4-ol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7][9] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal core for designing molecules that can potently and selectively bind to biological targets.

Kinase Inhibitors in Cancer Immunotherapy

A major area of application for substituted pyridin-4-ols is in the development of kinase inhibitors for cancer therapy.[10][11] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Hematopoietic Progenitor Kinase 1 (HPK1): A Key Immuno-oncology Target

HPK1, a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation.[5][12][13] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[5][12] Substituted pyridin-4-ol derivatives have been identified as potent and selective inhibitors of HPK1.

The mechanism of HPK1-mediated T-cell suppression involves the phosphorylation of the adaptor protein SLP-76.[5][12] This phosphorylation leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76 and the dampening of the T-cell receptor (TCR) signal.[5][12] HPK1 inhibitors block this cascade, sustaining TCR signaling and boosting T-cell effector functions.[5][12][13]

Caption: The HPK1 signaling pathway and the mechanism of its inhibition.

Structure-Activity Relationship (SAR) of Pyridin-4-ol Based Inhibitors

Systematic modification of the substituents on the pyridin-4-ol core allows for the optimization of potency, selectivity, and pharmacokinetic properties. A review of pyridine derivatives with antiproliferative activity revealed several structural trends.[7][9]

| Compound Series | Key Substituents | Biological Activity (IC₅₀) | Key Findings & References |

| HPK1 Inhibitors | Macrocyclic 2,4-diaminopyrimidines | 1.0 nM | Macrocyclization is an effective strategy for developing potent and selective HPK1 inhibitors.[9] |

| HPK1 Inhibitors | Pyrazolopyridine derivatives | 16 nM | Discovery of novel pyrazolopyridine derivatives as selective HPK1 inhibitors with good pharmacokinetic profiles.[14] |

| General Anticancer | -OH, -OMe, -C=O, -NH₂ groups | Varies (nM to µM range) | The presence and position of these groups generally enhance antiproliferative activity.[7] |

| General Anticancer | Halogens, bulky groups | Generally higher IC₅₀ values | These substituents often lead to lower antiproliferative activity.[7] |

Experimental Protocols

Synthesis of Substituted Pyridin-2(1H)-ones (A Representative Protocol)

This protocol describes a one-pot, four-component reaction for the synthesis of substituted pyridin-2(1H)-ones, which is analogous to modern synthetic approaches for pyridin-4-ol derivatives.

Materials:

-

p-Formylphenyl-4-toluenesulfonate

-

Substituted acetophenone (e.g., 4-methoxyacetophenone)

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of p-formylphenyl-4-toluenesulfonate (1 mmol), the substituted acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (20 mL) is prepared.[15]

-

The reaction mixture is heated under reflux for 6-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[15]

-

After completion, the reaction mixture is allowed to cool to room temperature.[15]

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and then dried.[15]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[15]

HPK1 Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of a compound against HPK1.

Materials:

-

Recombinant HPK1 enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., HEPES, MgCl₂, DTT)

-

Test compound (substituted pyridin-4-ol derivative)

-

384-well plates

-

Microplate reader capable of detecting fluorescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer containing the recombinant HPK1 enzyme.

-

Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.[13]

-

Incubate the plate at room temperature for a specified time (e.g., 1-3 hours).[13]

-

Stop the reaction by adding a solution containing EDTA.[13]

-

Measure the amount of phosphorylated and unphosphorylated substrate using a suitable detection method, such as capillary electrophoresis or fluorescence polarization.[13]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: General workflow for a biochemical HPK1 inhibition assay.

Conclusion and Future Outlook

Substituted pyridin-4-ols and their tautomers represent a cornerstone of modern medicinal chemistry. Their synthetic tractability, coupled with their favorable physicochemical properties, has cemented their status as a privileged scaffold in drug discovery. The remarkable success of pyridin-4-ol derivatives as kinase inhibitors, particularly in the burgeoning field of cancer immunotherapy, highlights the immense potential of this compound class. Future research will undoubtedly focus on the development of novel, highly selective inhibitors for a range of therapeutic targets, as well as the exploration of new synthetic methodologies to further expand the accessible chemical space of these versatile molecules.

References

- Reissig, H.-U., & Zimmer, R. (2008). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC.

- BenchChem. (2025). Application Notes and Protocols for Hpk1-IN-25 in In Vitro Cell-Based Assays.

- BenchChem. (2025).

- ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?.

- Qing, J., et al. (2021). Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. Journal for ImmunoTherapy of Cancer.

- BenchChem. (2025).

- Hsu, H.-H., et al. (2024). 4-selective functionalization of pyridine. American Chemical Society.

- Lozano-Ramos, V. H., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Shaker, Y. M., et al. (2025). Synthesis of some pyridone derivatives.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Ma, X.-L., et al. (2017).

- ResearchGate. (2023). The chemical structures and IC50 of the inhibitors studied in this work.

- Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones.

- ResearchGate. (2017).

- Anguiano-Voss, M. J., et al. (2024).

- Zhang, L., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.

- Ghorab, M. M., et al. (2020).

- RSC Publishing. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)

- Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- ResearchGate. (2017).

- Quader, S., et al. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)

- Luo, J., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.